molecular formula C20H20ClN3O4 B2785957 N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 956408-06-3

N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Katalognummer: B2785957
CAS-Nummer: 956408-06-3
Molekulargewicht: 401.85
InChI-Schlüssel: NXEJBDTXXJCNKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (CAS: 957011-64-2) is an acetamide derivative featuring a substituted imidazolidinone core. Its structure includes:

  • A 3-chloro-4-methylphenyl group attached to the acetamide nitrogen.
  • A 4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl moiety linked to the acetamide carbonyl.

The methoxy and chloro substituents influence electronic properties, solubility, and biological interactions .

Eigenschaften

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-12-4-7-14(10-16(12)21)22-17(25)11-24-18(26)20(2,23-19(24)27)13-5-8-15(28-3)9-6-13/h4-10H,11H2,1-3H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJBDTXXJCNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxyphenyl acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / Identifier Core Structure Substituents / Modifications Molecular Formula Key Functional Groups
Target Compound (957011-64-2) Imidazolidinone 4-(4-Methoxyphenyl)-4-methyl; 3-chloro-4-methylphenyl acetamide C20H19ClN2O4 2,5-dioxo, methoxy, chloro
2-(4-Chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide Imidazolidinone 4-Methyl; 4-chlorophenoxy acetamide C13H14ClN3O4 2,5-dioxo, phenoxy, chloro
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazole 3,4-Dichlorophenyl; dihydro-pyrazol-4-yl C19H17Cl2N3O2 Oxo-pyrazole, dichloro
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) derivatives Imidazolidine/Triazine Triazine-thioether; sulfonamide Varies Triazine, sulfonamide
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-dione Quinazoline-dione; dichlorophenylmethyl C17H12Cl2N3O3 Dioxo-quinazoline, dichloro
2-(2-(4-Chloro-2-methylanilino)-4-oxothiazolidin-5-yl)-N-(2,3-dimethylphenyl)acetamide Thiazolidinone Thiazolidinone; chloro-methylanilino C21H21ClN2O2S Thiazolidinone, chloro, methyl

Physicochemical Properties

  • Solubility : The methoxy group in the target compound enhances hydrophilicity compared to chloro-substituted analogs (e.g., ).
  • Crystallinity : Crystallographic data for dichlorophenyl acetamide analogs () reveal dihedral angles (44.5°–77.5°) between aromatic rings, influencing packing efficiency. The target compound’s methoxyphenyl group may reduce steric hindrance, favoring planar conformations .

Stability and Reactivity

  • Hydrolytic Stability: The imidazolidinone’s 2,5-dioxo groups increase susceptibility to hydrolysis compared to thiazolidinones (), which have a single oxo group.
  • Oxidative Resistance : Methoxy groups (target compound) are less prone to oxidation than naphthyloxy substituents (), enhancing stability under physiological conditions .

Biologische Aktivität

N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and research findings related to its therapeutic potential.

Compound Overview

  • IUPAC Name : N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
  • Molecular Formula : C20H20ClN3O4
  • CAS Number : 956408-06-3

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxyphenyl acetic acid under controlled conditions. This process is often conducted in the presence of a catalyst and an inert atmosphere to optimize yield and purity.

The biological activity of N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering biological processes.
  • Receptor Binding : The compound could bind to specific receptors, modulating signaling pathways that affect cellular functions.

Therapeutic Potential

Research has indicated that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation markers in vitro and in vivo.
  • Anticancer Properties : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits specific metabolic enzymes

Case Study Example

A study conducted on the anti-inflammatory effects of this compound involved administering varying doses to animal models subjected to induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting a dose-dependent response.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-Methoxyphenyl N-(3-chloro-4-methylphenyl)carbamateModerateAnti-inflammatory
3-Chloro-4-methylphenyl isocyanateHighPrecursor for synthesis

Q & A

Q. Q: What synthetic routes are commonly employed to prepare N-(3-chloro-4-methylphenyl)acetamide derivatives, and how can reaction conditions be optimized for high yield?

A: The synthesis typically involves coupling activated carboxylic acid derivatives (e.g., chloroacetylated intermediates) with substituted anilines. For example:

  • Step 1: Prepare the imidazolidinone core via oxidation of thiourea intermediates using hydrogen peroxide .
  • Step 2: Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to form the acetamide bond .
  • Optimization: Control reaction time, temperature (e.g., 273 K for coupling), and solvent polarity (DMF for nucleophilic substitution, CH₂Cl₂ for amidation). Monitor progress via TLC and purify via recrystallization or column chromatography .

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How can regioselectivity issues arise during the introduction of substituents on the imidazolidinone ring, and what strategies mitigate undesired byproducts?

A: Steric hindrance and electronic effects influence substitution patterns. For example:

  • Issue: Competing reactions at the 4-methyl vs. 4-methoxyphenyl groups may lead to positional isomers.
  • Mitigation: Use bulky protecting groups (e.g., tert-butyl) on sensitive positions or employ low-temperature conditions (−20°C) to slow competing pathways .
  • Validation: Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound, and how are spectral contradictions resolved?

A:

  • Primary methods:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.9–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carbonyl signals (δ 165–175 ppm) .
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Contradictions: Discrepancies in integration ratios (e.g., overlapping signals) require 2D NMR (COSY, HSQC) or X-ray diffraction for unambiguous assignment .

Biological Activity Evaluation

Q. Q: How can researchers design experiments to assess the anticonvulsant or hypoglycemic potential of this compound while minimizing false positives?

A:

  • In vitro assays:
    • Use GABA receptor binding assays (for anticonvulsant activity) or GLUT4 translocation assays (for hypoglycemic effects) .
  • In vivo models:
    • Employ maximal electroshock (MES) tests in rodents or streptozotocin-induced diabetic mice, with dose-response studies (e.g., 10–100 mg/kg) .
  • Controls: Include positive controls (e.g., diazepam for anticonvulsant studies) and vehicle-only groups. Validate results via LC-MS plasma metabolite profiling .

Crystallography & Conformational Analysis

Q. Q: How do crystallographic data resolve conformational ambiguities in the imidazolidinone-acetamide backbone?

A: X-ray diffraction reveals:

  • Planarity: The amide group is typically planar (torsion angle <10°), but steric clashes with substituents (e.g., 3-chloro-4-methylphenyl) induce rotational deviations (e.g., dihedral angles 44.5–77.5°) .
  • Polymorphism: Multiple molecules in the asymmetric unit (e.g., 3 conformers in ) highlight solvent-dependent packing effects. Use SHELXL for refinement and Mercury for visualizing H-bonding networks (e.g., N–H⋯O dimers) .

Data Contradictions in SAR Studies

Q. Q: How should researchers address conflicting bioactivity data between structurally analogous compounds?

A:

  • Case study: A compound with 4-methoxyphenyl vs. 4-chlorophenyl substitution may show divergent IC₅₀ values due to electronic effects (e.g., electron-withdrawing groups enhancing receptor binding).
  • Resolution: Perform DFT calculations (e.g., Mulliken charges) to quantify electronic contributions or synthesize hybrid analogs with mixed substituents .
  • Statistical rigor: Apply multivariate analysis (e.g., PCA) to decouple steric/electronic variables .

Computational Modeling for Mechanism Elucidation

Q. Q: What computational methods are suitable for predicting the binding mode of this compound to target proteins?

A:

  • Docking: Use AutoDock Vina or Glide with homology models (e.g., α-subunit of GABAₐ receptors). Validate docking poses via MD simulations (100 ns) in Desmond .
  • QSAR: Build regression models using descriptors like logP, polar surface area, and H-bond acceptor count. Cross-validate with leave-one-out methods .

Stability & Degradation Pathways

Q. Q: How can hydrolytic degradation of the imidazolidinone ring be monitored under physiological conditions?

A:

  • Accelerated stability studies: Incubate the compound in PBS (pH 7.4) at 37°C for 14 days. Analyze degradation products via LC-MS/MS.
  • Key degradation sites: The 2,5-dioxo moiety is prone to ring-opening hydrolysis. Stabilize via lyophilization or formulation with cyclodextrins .

Advanced Topics: Polymorphism & Solubility

Q. Q: What strategies improve aqueous solubility without compromising bioactivity?

A:

  • Salt formation: React with HCl or sodium citrate to enhance ionization.
  • Co-crystallization: Use nicotinamide or urea as co-formers to disrupt crystalline lattice energy .
  • Prodrug approach: Introduce phosphate esters at the acetamide nitrogen, cleaved in vivo by phosphatases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.